molecular formula C13H15Cl2N3OS B4989858 6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride

6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride

Cat. No. B4989858
M. Wt: 332.2 g/mol
InChI Key: IBVCIACQXLIMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. The inhibition of protein kinases can lead to the inhibition of cell growth and proliferation, making this compound a potential anti-tumor agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride have been studied in vitro and in vivo. The compound has been reported to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride in lab experiments is its potential as an anti-tumor agent. The compound has also been reported to have anti-inflammatory activity, which makes it a potential treatment for inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research include the development of new drugs based on this compound and the study of its mechanism of action and safety for human use.

Synthesis Methods

The synthesis of 6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has been reported in the literature. One of the methods involves the reaction of 2-(furan-2-ylmethylthio)-6-ethylpyrimidin-4-amine with hydrochloric acid in ethanol. The reaction yields the dihydrochloride salt of the compound. Other methods include the use of different solvents and reagents.

Scientific Research Applications

6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has been used in scientific research for various purposes. It has been studied for its anti-tumor activity, anti-inflammatory activity, and as an inhibitor of protein kinases. The compound has also been used for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

6-ethyl-N-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS.2ClH/c1-2-10-6-11-12(15-8-16-13(11)18-10)14-7-9-4-3-5-17-9;;/h3-6,8H,2,7H2,1H3,(H,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCIACQXLIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCC3=CC=CO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;dihydrochloride

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